molecular formula C14H9NO2S B15341405 2-Thiophen-3-ylquinoline-4-carboxylic acid

2-Thiophen-3-ylquinoline-4-carboxylic acid

Cat. No.: B15341405
M. Wt: 255.29 g/mol
InChI Key: DSLRUPKOIOTQGG-UHFFFAOYSA-N
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Description

2-Thiophen-3-ylquinoline-4-carboxylic acid is a heterocyclic compound that combines a quinoline ring with a thiophene ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both quinoline and thiophene moieties in its structure endows it with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophen-3-ylquinoline-4-carboxylic acid typically involves the condensation of thiophene derivatives with quinoline precursors. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative of thiophene with a halogenated quinoline under palladium catalysis .

Another method involves the treatment of pyruvic acid with substituted aniline and benzaldehyde in the presence of rare-earth metal catalysts under reflux conditions . This method is particularly useful for synthesizing quinoline derivatives with various substituents.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The use of continuous flow reactors and automated synthesis platforms can further enhance the production efficiency and yield of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Thiophen-3-ylquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the quinoline and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoline derivatives, and various substituted quinoline and thiophene derivatives.

Scientific Research Applications

2-Thiophen-3-ylquinoline-4-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline-4-carboxylic acid: Similar in structure but with a phenyl group instead of a thiophene ring.

    2-(Thiophen-2-yl)quinoline-4-carboxylic acid: Similar but with the thiophene ring attached at a different position.

    2-(Furan-3-yl)quinoline-4-carboxylic acid: Similar but with a furan ring instead of a thiophene ring.

Uniqueness

2-Thiophen-3-ylquinoline-4-carboxylic acid is unique due to the presence of both quinoline and thiophene rings, which confer distinct electronic and steric properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its bioactivity in medicinal chemistry.

Properties

Molecular Formula

C14H9NO2S

Molecular Weight

255.29 g/mol

IUPAC Name

2-thiophen-3-ylquinoline-4-carboxylic acid

InChI

InChI=1S/C14H9NO2S/c16-14(17)11-7-13(9-5-6-18-8-9)15-12-4-2-1-3-10(11)12/h1-8H,(H,16,17)

InChI Key

DSLRUPKOIOTQGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CSC=C3)C(=O)O

Origin of Product

United States

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